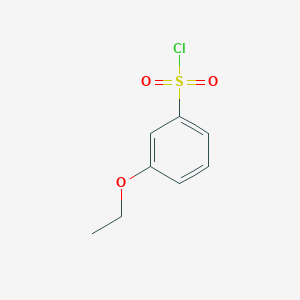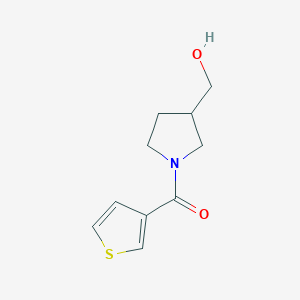
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Übersicht
Beschreibung
“(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol1. This product is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone”. However, pyrrolidine derivatives are known to be synthesized through ring construction from different cyclic or acyclic precursors2.Molecular Structure Analysis
The molecular structure of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is characterized by a pyrrolidine ring attached to a thiophene ring via a methanone group1. The exact crystal structure of this compound is not available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 211.28 g/mol1.Wissenschaftliche Forschungsanwendungen
-
Crystallography and Material Science
- The compound has been used in the study of crystal structures . The crystal structure of the compound was solved using ShelXT and refined .
- The intensity data were processed using the Bruker SAINT software. All hydrogen atoms were treated as riding atoms, with their positions idealized and their Uiso values set to 1.2 times the Ueq of their respective parent atoms .
- The results of the study provided valuable data for the field of crystallography and material science .
-
Pharmaceutical Research
- Alkylaminophenol compounds, which “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a part of, have been used frequently in cancer treatment .
- The compound is synthesized by the Petasis reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .
- The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Safety And Hazards
The safety and hazards associated with “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, it is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes3.
Zukünftige Richtungen
The future directions for research on “(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not specified in the literature. However, given the interest in pyrrolidine derivatives in drug discovery2, further research could focus on exploring its potential biological activities.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-6-8-1-3-11(5-8)10(13)9-2-4-14-7-9/h2,4,7-8,12H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPTBSLXGPGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)
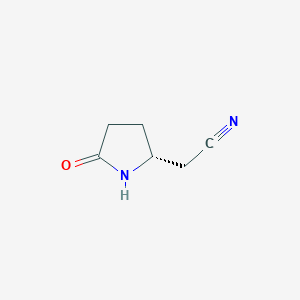
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
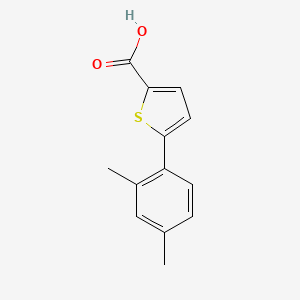
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)
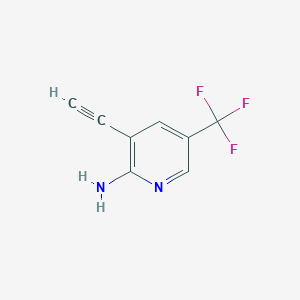

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

